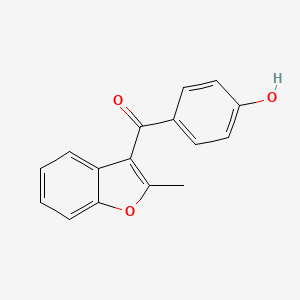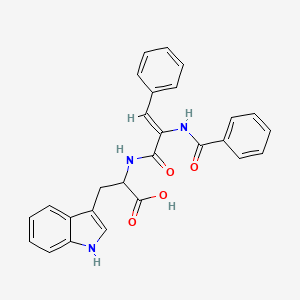
2,3,3-Trimethylbutanoyl chloride
Vue d'ensemble
Description
2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis . This compound is part of the acyl chloride family, which are known for their reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,3-Trimethylbutanoyl chloride can be synthesized through the reaction of 2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds as follows:
2,3,3-Trimethylbutanoic acid+Thionyl chloride→2,3,3-Trimethylbutanoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent. The reaction mixture is heated to facilitate the conversion of the carboxylic acid to the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction for acyl chlorides. The compound reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3,3-trimethylbutanoic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols: React with this compound to form esters under mild conditions.
Amines: React to form amides, often requiring a base such as pyridine to neutralize the hydrogen chloride formed.
Water: Hydrolyzes the compound to the corresponding carboxylic acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the acyl chloride to the alcohol.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
2,3,3-Trimethylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of esters, amides, and other acyl derivatives.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Material Science: In the preparation of polymers and other advanced materials.
Biochemistry: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 2,3,3-trimethylbutanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylpropanoyl chloride
- 2,2-Dimethylbutanoyl chloride
- 2,3-Dimethylbutanoyl chloride
Uniqueness
2,3,3-Trimethylbutanoyl chloride is unique due to its specific structure, which includes three methyl groups on the butanoyl backbone. This structural feature influences its reactivity and the steric effects in its reactions, making it distinct from other acyl chlorides .
Propriétés
IUPAC Name |
2,3,3-trimethylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYIEBMAQEWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502122 | |
| Record name | 2,3,3-Trimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52912-50-2 | |
| Record name | 2,3,3-Trimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[3-[(2,3-Dioxoindol-1-yl)methyl]imidazolidin-1-yl]methyl]indole-2,3-dione](/img/structure/B1656383.png)

![2-[7-(Diethylamino)-2-imino-chromen-3-yl]quinazolin-4-ol](/img/structure/B1656387.png)

![3,6-Dioxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole-3,6-diium](/img/structure/B1656391.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B1656394.png)
![4-Bromo-2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]phenol](/img/structure/B1656395.png)
![2-[4-[[(E)-Benzylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B1656396.png)
![6,7-dimethoxy-2-[(3-methylthiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1656400.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B1656401.png)
![N-(4-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B1656402.png)
